

A-419259 (RK-20449): A Comprehensive Target Profile and Selectivity Analysis

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Compound of Interest

Compound Name: A 419259

Cat. No.: B1145261

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Introduction

A-419259, also known as RK-20449, is a potent and selective pyrrolopyrimidine-based inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] This class of enzymes plays a crucial role in a multitude of cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival.[3][4] Dysregulation of Src family kinase (SFK) activity has been implicated in the pathogenesis of various malignancies, including chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[3][5] A-419259 has demonstrated significant preclinical activity, inducing apoptosis and inhibiting the proliferation of cancer cell lines, making it a compound of interest for further investigation and therapeutic development.[4][6]

This technical guide provides an in-depth analysis of the target profile and selectivity of A-419259, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to support ongoing research and drug development efforts.

Primary Target Profile: Src Family Kinases

A-419259 exhibits potent inhibitory activity against several members of the Src family kinases, with IC50 values in the low nanomolar range. The primary targets include Src, Lck, and Lyn.[4][6]

Kinase	IC50 (nM)
Lck	<3[4][6]
Lyn	<3[4][6]
Src	9[4][6]
Hck	0.43[5]

Table 1: Inhibitory activity of A-419259 against primary Src family kinase targets.

Kinase Selectivity Profile

A KINOMEscan™ profiling study was conducted to assess the broader selectivity of A-419259 against a panel of 468 kinases. At a concentration of 1 μM, A-419259 demonstrated remarkable selectivity, interacting with only 19 kinases. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.

The following table summarizes the kinase interactions observed in the KINOMEscan™ assay, with results presented as percent of control, where a lower percentage indicates a stronger interaction.

Kinase	Percent of Control
Src Family Kinases	
LYN	0
SRC	0
HCK	0
FGR	0
FYN	0.5
LCK	1
YES	1
BLK	2
Other Kinases	
ABL1 (E255K) - non-phosphorylated	0
ABL1 (T315I) - non-phosphorylated	0
ABL1 - non-phosphorylated	0
ABL2	0
CSF1R	0
DDR1	0
EPHA5	0
KIT	0
NTRK1	0
PDGFRA	0
RET	0

Table 2: KINOMEScan™ selectivity profile of A-419259 at 1 μ M. Data extracted from the

supplementary information of Patel et al., 2019, PLoS ONE.

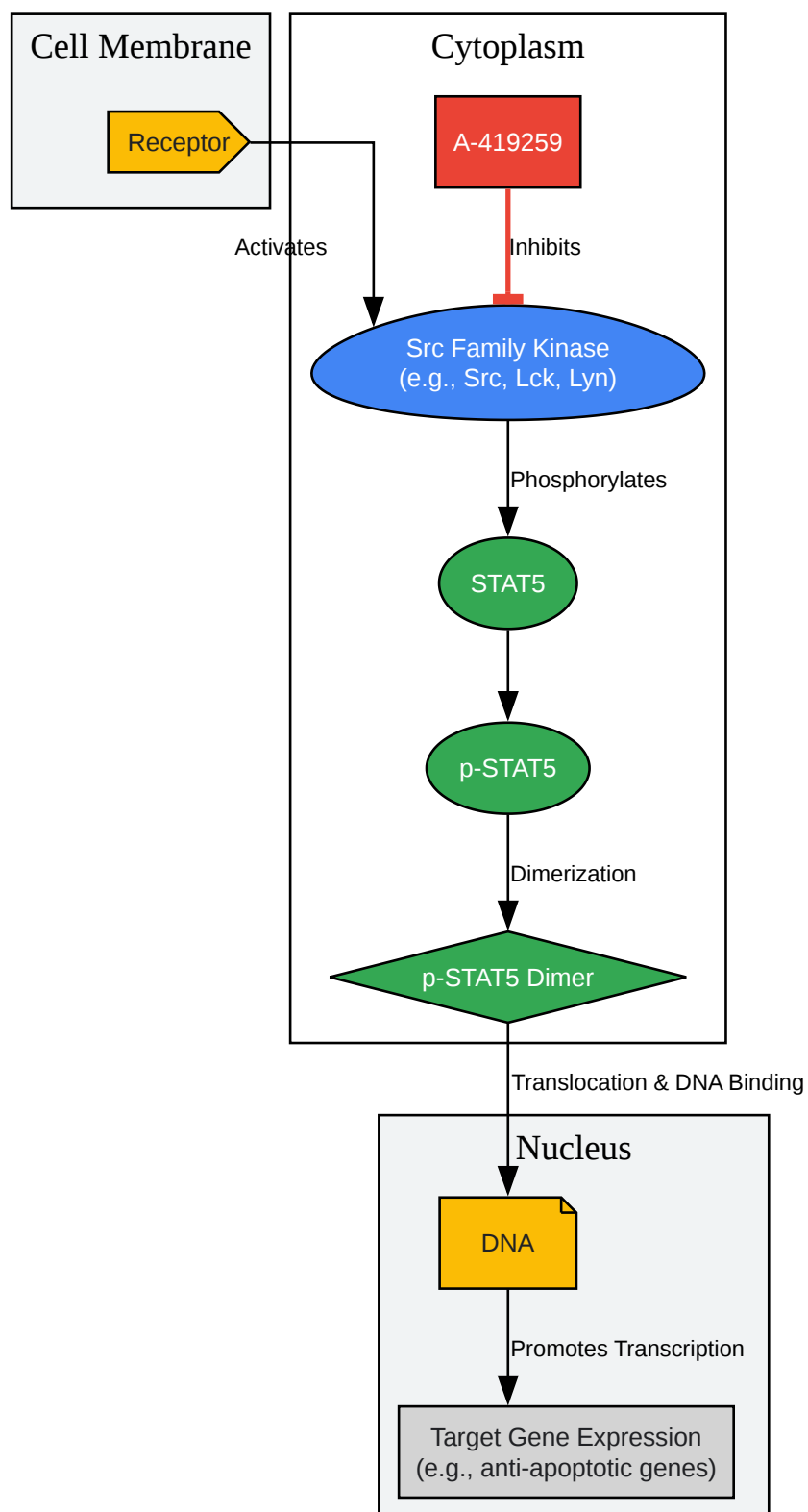
In contrast to its potent inhibition of SFKs, A-419259 shows significantly weaker activity against other kinases such as c-Abl ($IC_{50} = 3,000$ nM) and is largely inactive against PKC ($IC_{50} > 33$ μ M).[3]

Signaling Pathway Inhibition

A-419259 exerts its cellular effects by modulating key downstream signaling pathways that are aberrantly activated in cancer. The inhibition of Src family kinases by A-419259 leads to the suppression of the STAT5 and Erk signaling pathways, both of which are critical for cancer cell proliferation and survival.[4]

A-419259 Inhibition of the STAT5 Signaling Pathway

The STAT5 (Signal Transducer and Activator of Transcription 5) protein is a key mediator of cytokine and growth factor signaling. Upon activation via phosphorylation by kinases such as Src family kinases, STAT5 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell survival and proliferation. A-419259 has been shown to inhibit the tyrosine phosphorylation of STAT5.

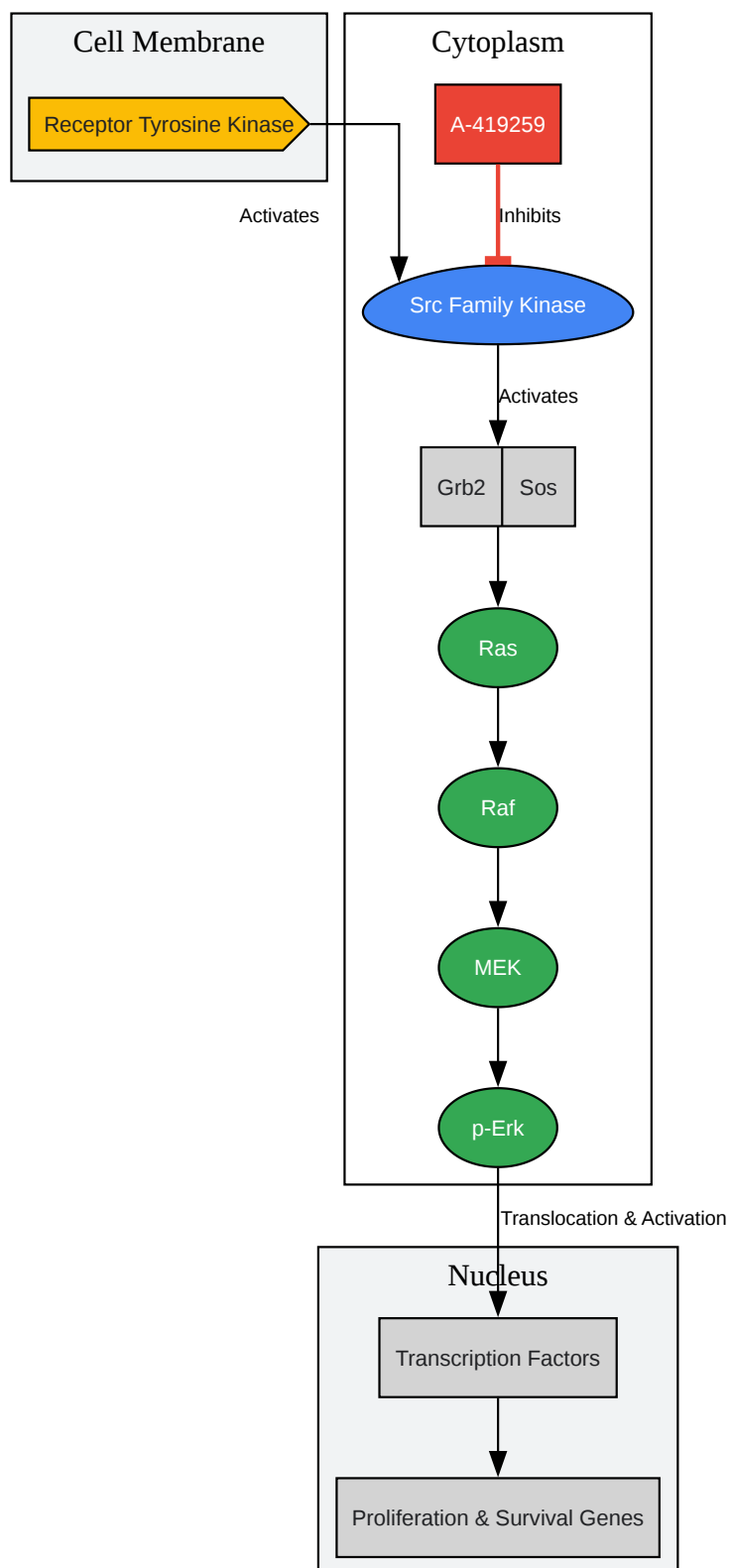


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A-419259 inhibits STAT5 activation by blocking Src family kinase-mediated phosphorylation.

A-419259 Inhibition of the Erk Signaling Pathway

The Extracellular signal-regulated kinase (Erk) is a key component of the MAPK/Erk pathway, which is frequently hyperactivated in cancer and plays a central role in promoting cell proliferation. The activation of this pathway is often downstream of receptor tyrosine kinases and Src family kinases. A-419259 has been demonstrated to suppress Erk signaling.[4]

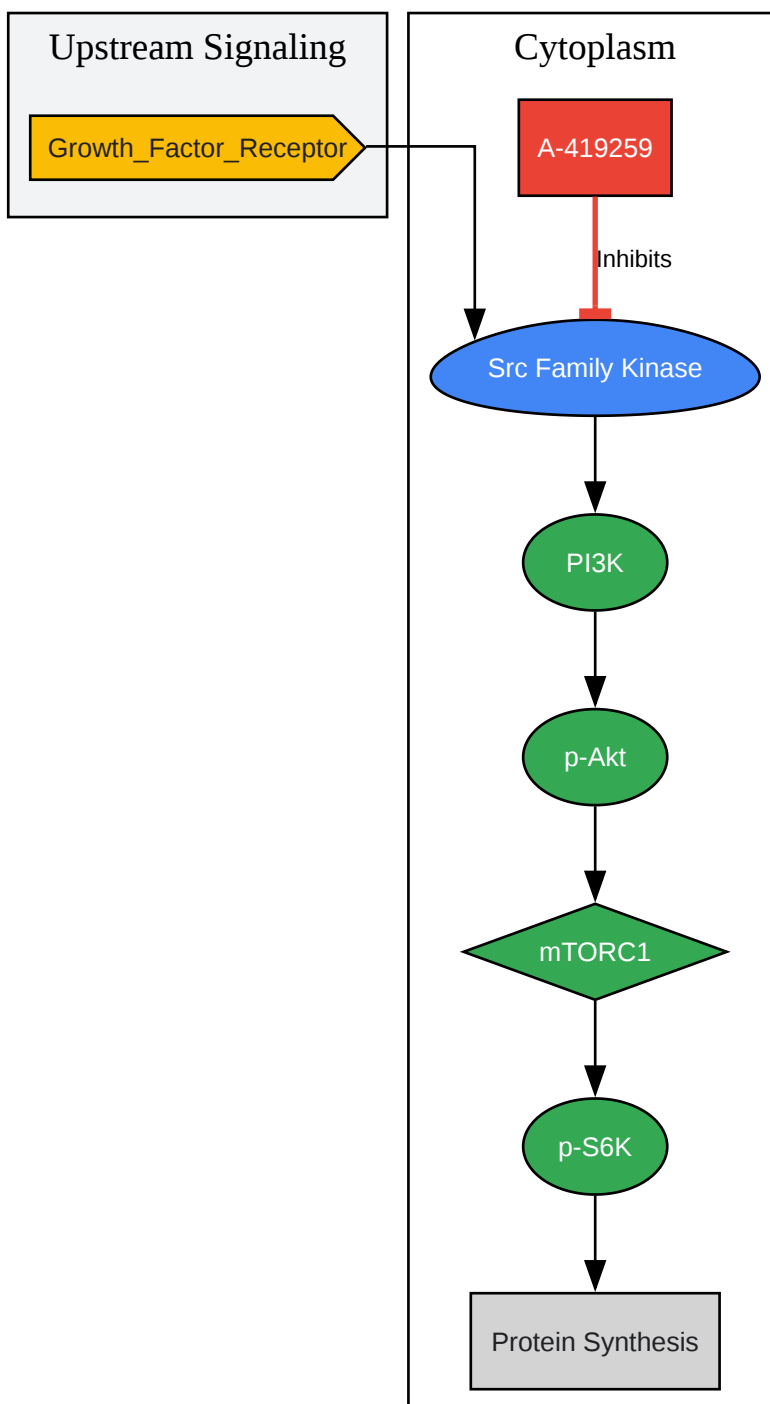


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A-419259 suppresses the Erk signaling cascade through inhibition of Src family kinases.

A-419259 and the mTORC1/S6K Pathway

The mTORC1 signaling pathway is a central regulator of cell growth and metabolism, and its downstream effector, S6 Kinase (S6K), is involved in protein synthesis. While direct inhibition of mTOR by A-419259 has not been reported, Src family kinases are known to be upstream regulators of the PI3K/Akt/mTOR pathway. Therefore, inhibition of SFKs by A-419259 can lead to downstream suppression of mTORC1 and S6K phosphorylation.



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